The compound is classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2) attached to a benzene ring. Its structure includes a dibenzo[b,f][1,4]oxazepin moiety, which contributes to its pharmacological properties. The presence of the ethoxy group further enhances its solubility and bioavailability.
The synthesis of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves several steps:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be described as follows:
The three-dimensional conformation can be analyzed using computational methods such as molecular modeling to understand its spatial arrangement and potential interactions with biological targets.
The chemical reactivity of this compound primarily involves:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved activity profiles.
The mechanism of action for 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide primarily involves inhibition of c-Abl tyrosine kinase.
Studies utilizing molecular docking simulations have shown favorable binding interactions between this compound and c-Abl kinase, indicating its potential utility in targeted cancer therapies.
The physical and chemical properties of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include:
These properties are essential for determining the compound's formulation for pharmaceutical applications.
The primary applications of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide include:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7